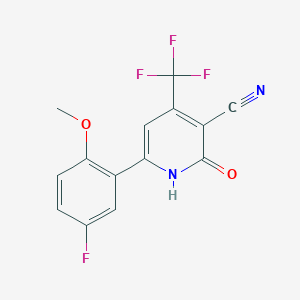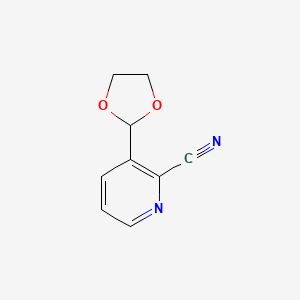
(2-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine is an organic compound that features a benzyl group substituted with a bromine atom and an amine group attached to a propyl chain with a pentafluoroethyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of toluene derivatives under controlled conditions to obtain 2-bromobenzyl bromide . This intermediate can then be reacted with 3-pentafluoroethyloxy-propyl amine under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production of (2-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine may involve large-scale bromination processes followed by amination reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as Dess-Martin periodinane or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
(2-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine has several applications in scientific research:
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can act as a reactive site for binding, while the pentafluoroethyloxy group can enhance the compound’s lipophilicity and stability . The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: A simpler analog with a bromine atom attached to a benzyl group.
2-Bromobenzyl Chloride: Similar structure but with a chlorine atom instead of the pentafluoroethyloxy group.
Pentafluoroethyloxy Propylamine: Lacks the bromobenzyl group but contains the pentafluoroethyloxy moiety.
Uniqueness
(2-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine is unique due to the combination of the bromobenzyl and pentafluoroethyloxy groups, which confer distinct chemical reactivity and potential applications. The presence of both groups allows for versatile chemical modifications and interactions in various research contexts.
Properties
Molecular Formula |
C12H13BrF5NO |
|---|---|
Molecular Weight |
362.13 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethoxy)propan-1-amine |
InChI |
InChI=1S/C12H13BrF5NO/c13-10-5-2-1-4-9(10)8-19-6-3-7-20-12(17,18)11(14,15)16/h1-2,4-5,19H,3,6-8H2 |
InChI Key |
SZSGDFSWHLAURH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCOC(C(F)(F)F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


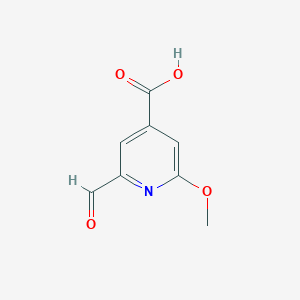
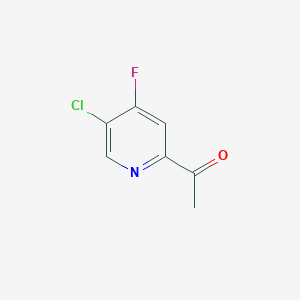
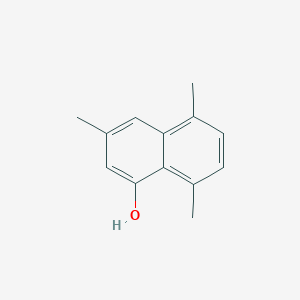
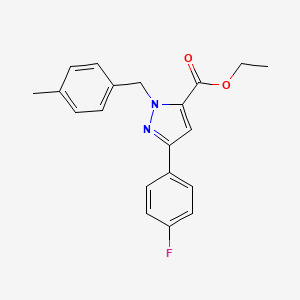


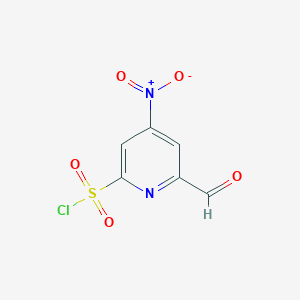
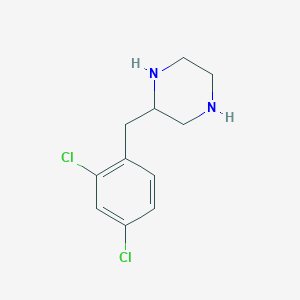
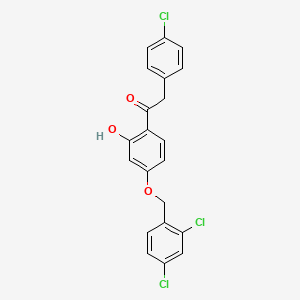
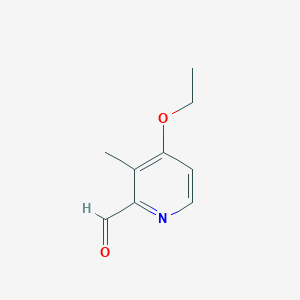
![7-Bromo-5-chloro-3H-imidazo[4,5-B]pyridine](/img/structure/B14861037.png)

